molecular formula C23H27N3O4 B10983665 N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide

N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide

Cat. No.: B10983665
M. Wt: 409.5 g/mol
InChI Key: DPPJJOGQZMVILI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the carboxamide group. Industrial production methods often involve the use of carboxylic acid activators such as phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt .

Chemical Reactions Analysis

N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid (MsOH) for oxidation and palladium catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole derivatives with different functional groups.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenethyl)-8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes by forming hydrogen bonds with their active sites . This inhibition can lead to the disruption of essential biological processes, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxamide

InChI

InChI=1S/C23H27N3O4/c1-28-16-5-6-19-17(13-16)18-14-26(11-9-20(18)25-19)23(27)24-10-8-15-4-7-21(29-2)22(12-15)30-3/h4-7,12-13,25H,8-11,14H2,1-3H3,(H,24,27)

InChI Key

DPPJJOGQZMVILI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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